![molecular formula C18H24O3Si B599582 [1,1'-Biphenyl]-4-yltriethoxysilane CAS No. 18056-97-8](/img/structure/B599582.png)
[1,1'-Biphenyl]-4-yltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,1’-Biphenyl]-4-yltriethoxysilane” is a compound that contains a biphenyl group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
While specific synthesis methods for “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found, there are studies on the synthesis of related biphenyl compounds . For instance, a study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .Physical And Chemical Properties Analysis
Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The specific physical and chemical properties of “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found in the search results.Scientific Research Applications
Antibacterial Agents
The biphenyl structure of [1,1’-Biphenyl]-4-yltriethoxysilane has been utilized in the synthesis of compounds with potent antibacterial activities. These synthesized biphenyl derivatives have shown significant inhibitory effects against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. The presence of electron-withdrawing groups and hydroxyl groups on the biphenyl rings has been beneficial for enhancing antibacterial properties .
Organic Synthesis
In organic chemistry, [1,1’-Biphenyl]-4-yltriethoxysilane serves as a precursor for creating a wide array of biphenyl derivatives. These derivatives are crucial in various synthetic methodologies, including Suzuki-coupling and demethylation reactions, which are fundamental in producing drugs, agricultural products, and other chemical materials .
OLEDs and Liquid Crystals
The biphenyl derivatives synthesized from [1,1’-Biphenyl]-4-yltriethoxysilane are significant intermediates in the production of fluorescent layers for organic light-emitting diodes (OLEDs). They also serve as building blocks for basic liquid crystals, which are essential components in display technologies .
Medicinal Chemistry
The biphenyl moiety is a common structural component in many pharmacologically active compounds. Derivatives of [1,1’-Biphenyl]-4-yltriethoxysilane have been patented and are widely used in medicine for their diverse therapeutic effects, including anti-inflammatory, antimicrobial, antitumor, and antimalarial activities .
Drug Development
The biphenyl core of [1,1’-Biphenyl]-4-yltriethoxysilane is found in various marketed drugs and natural products. Its derivatives have been explored for the development of new drugs with antiandrogenic, immunosuppressant, and antihypertensive properties .
Acne Treatment
One of the notable applications of biphenyl derivatives is in the formulation of adapalene, a third-generation topical retinoid primarily used for treating acne vulgaris. Adapalene features a biphenyl nucleus and exhibits both anti-inflammatory and antibacterial effects .
Cancer Therapy
Sonidegib, a drug acting against basal cell carcinoma, incorporates the biphenyl structure derived from [1,1’-Biphenyl]-4-yltriethoxysilane. This showcases the compound’s role in the development of cancer therapeutics .
Anti-Inflammatory Drugs
The biphenyl nucleus is also present in non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen and flurbiprofen. These drugs demonstrate antipyretic properties and are used to reduce inflammation and alleviate pain .
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . While the specific mechanism of action for “[1,1’-Biphenyl]-4-yltriethoxysilane” was not found, a study discusses the mechanisms of action of small molecule agents targeting the PD-1 checkpoint pathway for cancer immunotherapy .
Future Directions
properties
IUPAC Name |
triethoxy-(4-phenylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISPMRSLVRNRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708288 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-yltriethoxysilane | |
CAS RN |
18056-97-8 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does [1,1'-Biphenyl]-4-yltriethoxysilane help determine the chirality of silica nanotubes?
A: [1,1'-Biphenyl]-4-yltriethoxysilane serves as a chirality indicator by bonding to the surface of silica nanotubes. The molecule contains a biphenyl group, which can adopt a twisted conformation due to the steric hindrance between the two phenyl rings. When attached to the helical silica nanotube surface, the biphenyl group's twist becomes influenced by the underlying chirality of the silica. This twist can then be detected using circular dichroism (CD) spectroscopy. The CD spectra show distinct signals depending on whether the silica nanotube has a right-handed or left-handed helical structure, thus revealing the surface chirality. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



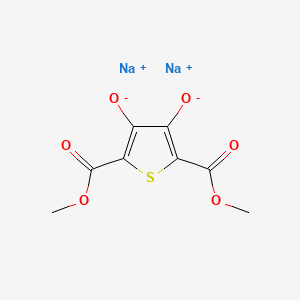
![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
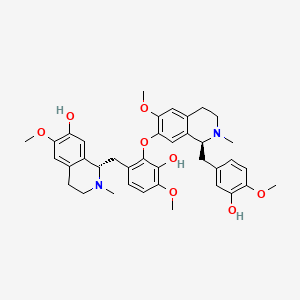
![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)
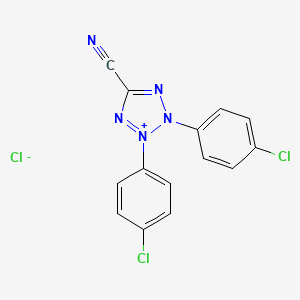
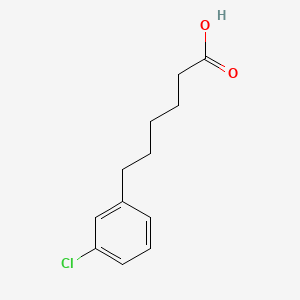
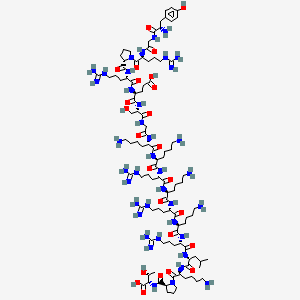




![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)